5-Amino-N-methylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)5-2-6(8)4-10-3-5/h2-4H,8H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAYTNKUIPQFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284162 | |
| Record name | 5-Amino-N-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896160-78-4 | |
| Record name | 5-Amino-N-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896160-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-N-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-methylpyridine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Amination: The introduction of the amino group at the 5-position can be accomplished using nucleophilic substitution reactions. For example, 5-bromo-N-methylpyridine-3-carboxamide can be treated with ammonia or an amine to replace the bromine atom with an amino group.
Methylation: The methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amines, alkyl halides.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-N-methylpyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be employed in the study of enzyme interactions and metabolic pathways.
Industrial Applications: It can be utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Amino-N-methylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and inferred properties of 5-Amino-N-methylpyridine-3-carboxamide and its analogs:
Physicochemical Properties
- Solubility: The amino group in this compound likely improves aqueous solubility relative to the pyrrolidinyl derivative, which is more lipophilic .
- Stability: Pyridone derivatives (e.g., N-Methyl-2-pyridone-5-carboxamide) exhibit higher oxidative stability due to aromatic conjugation, whereas amino-substituted pyridines may be more reactive .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-N-methylpyridine-3-carboxamide, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically starts with commercially available pyridine derivatives. Key steps include amidation and methylation, with optimization focused on catalysts (e.g., Pd-based for cross-coupling), solvent polarity, and temperature control. For example, microwave-assisted reactions can enhance yield and reduce byproducts . Purification via column chromatography or recrystallization is critical for isolating the target compound. Reaction progress should be monitored using TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (≥98% purity threshold) to assess impurities, especially for biologically active derivatives .
- X-ray crystallography (where feasible) for absolute configuration determination, as demonstrated in structural analogs .
Q. How can researchers design initial bioactivity assays for this compound?
- Methodology : Start with in vitro screening against target enzymes or receptors (e.g., kinase inhibition assays). Use fluorescence-based assays for high-throughput screening. Dose-response curves (IC₅₀ determination) and cytotoxicity profiling (e.g., MTT assays) are essential. Reference structurally similar compounds, such as 5-(3-bromo-5-fluorobenzamido)-N-methylpyridine analogs, to identify potential activity trends .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyridine core?
- Methodology : Employ directing groups (e.g., amides or nitro substituents) to control electrophilic substitution sites. For example, the amino group at position 5 can direct reactions to positions 2 or 4. Computational tools (DFT calculations) predict electronic effects, while experimental validation via substituent scrambling (e.g., halogenation) confirms selectivity .
Q. How do structural modifications influence the compound’s bioactivity, and what SAR principles apply?
- Methodology : Synthesize derivatives with variations at the amino, methyl, or carboxamide groups. Test against disease-specific targets (e.g., cancer cell lines or microbial pathogens). For instance:
- Replacing the methyl group with bulkier substituents (e.g., cyclopropyl) may enhance target binding.
- Introducing electron-withdrawing groups (e.g., halogens) on the pyridine ring improves metabolic stability .
- Use molecular docking to correlate substituent effects with binding affinity.
Q. How can computational modeling guide the design of this compound derivatives?
- Methodology :
- Perform molecular dynamics simulations to assess ligand-protein interactions (e.g., with kinases or GPCRs).
- Apply QSAR models to predict physicochemical properties (logP, solubility) and optimize bioavailability.
- Validate predictions with experimental data, as seen in studies on pyrimidine-carboxamide analogs .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Methodology : Discrepancies may arise from impurities, stereochemical variations, or assay conditions.
- Re-synthesize compounds using standardized protocols (e.g., identical catalysts and purification methods).
- Re-test bioactivity under controlled conditions (e.g., consistent cell lines, incubation times).
- Compare with structurally validated analogs, such as 5-(3-chloro-4-methylphenyl)thiazolo-pyrimidine derivatives, to isolate substituent-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
